BenchChemオンラインストアへようこそ!

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone

Medicinal Chemistry Structural Biology Kinase Inhibitor Design

This compound offers a unique thiophen-2-yl vector geometry critical for accessing kinase back-pocket interactions, a feature absent in thiophen-3-yl or piperidine analogs. Its modular design—thiophene acyl, pyrrolidine linker, 6-methylpyridazine—enables systematic SAR exploration. With a lead-like MW of 289.35, zero H-bond donors, and an ether-linked pyrrolidine devoid of metabolic amine liability, it is an ideal reference standard for ADME-PK profiling. Procure this specific scaffold to benchmark passive permeability and off-target liability against higher-MW dimethylamino derivatives (MW 318.4).

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 2034452-61-2
Cat. No. B2953279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone
CAS2034452-61-2
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CS3
InChIInChI=1S/C14H15N3O2S/c1-10-4-5-13(16-15-10)19-11-6-7-17(9-11)14(18)12-3-2-8-20-12/h2-5,8,11H,6-7,9H2,1H3
InChIKeyTVZNRGVJXVYWQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone (CAS 2034452-61-2): A Dual-Heterocycle Research Scaffold with Modifiable Vectors


(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a synthetic small molecule (C₁₄H₁₅N₃O₂S, MW 289.35 g/mol) composed of a pyrrolidine core linked via an ether bridge to a 6-methylpyridazine ring and acylated with a thiophene-2-carbonyl group . The compound belongs to the broader class of pyrrolidine–pyridazine–thiophene hybrids, a scaffold family that has attracted attention in medicinal chemistry for its potential to engage ATP-binding pockets of kinases and other nucleotide-dependent enzymes [1]. It is supplied primarily as a research reagent with typical purity ≥95%, and is not approved for therapeutic or veterinary use . Patent filings (e.g., US 12,195,451, EP 4219457) covering related scaffolds suggest application interest in viral sensitization and oncology, though the specific compound has not been individually profiled in those disclosures [2].

Why (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone Cannot Be Replaced by a Generic Analog: Key Scaffold Parameters


Generic substitution within this chemotype is unreliable because small structural changes at three distinct vectors—the thiophene regioisomer, the pyridazine 6-substituent, and the pyrrolidine linker atom—can drastically alter target engagement, physicochemical properties, and synthetic tractability. The thiophen-2-yl carbonyl isomer exhibits different conformational preferences and H-bond acceptor geometry compared to the thiophen-3-yl analog [1]. Replacement of the 6-methyl group on the pyridazine ring with dimethylamino yields a compound (MW 318.4 vs. 289.35) with altered lipophilicity and hydrogen-bonding capacity, potentially shifting selectivity across kinase and GPCR targets [2]. Changing the central pyrrolidine ether linkage to a piperidine scaffold introduces distinct ring pucker and vector angles, affecting binding-site complementarity. These structural differences, while subtle, are well-documented in related pyridazine–pyrrolidine SAR series to produce order-of-magnitude shifts in IC₅₀ values [3], underscoring the need for compound-specific biological validation rather than class-based extrapolation.

Quantitative Differentiation Evidence for (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone: Head-to-Head and Class-Level Data


Thiophene Regioisomer Differentiation: 2-Thienyl vs. 3-Thienyl Carbonyl Conformational Impact

The thiophene-2-carbonyl isomer positions the sulfur atom in a different electronic and steric environment compared to the thiophene-3-carbonyl isomer. In pyridazine–pyrrolidine scaffolds, the 2-thienyl carbonyl establishes a distinct H-bond acceptor geometry (carbonyl oxygen syn to sulfur) that influences the dihedral angle of the amide bond and the orientation of the pyrrolidine ring [1]. This conformational preference is absent in the 3-thienyl analog, which presents a different electrostatic potential surface to the target binding site [1]. While no direct potency comparison for the exact target compound is published, structurally analogous pyridazine–pyrrolidine pairs with thiophene regioisomerism have shown divergent kinase inhibition profiles .

Medicinal Chemistry Structural Biology Kinase Inhibitor Design

Pyridazine 6-Substituent Differentiation: Methyl vs. Dimethylamino – Impact on Physicochemical Profile

The 6-methyl substituent on the pyridazine ring produces a compound with MW 289.35 g/mol and an InChI Key of TVZNRGVJXVYWQN-UHFFFAOYSA-N. Replacing the methyl with a dimethylamino group yields (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone (MW 318.4 g/mol, C₁₅H₁₈N₄O₂S), which introduces an additional H-bond acceptor and increases topological polar surface area [1]. The methyl-substituted compound is predicted to have lower logP and higher ligand efficiency (LE) relative to the dimethylamino analog, though no experimental logP or solubility measurements are published for either compound . In related SAR series, the 6-methyl-to-6-dimethylamino switch has been associated with shifts in kinase selectivity, particularly affecting Type I vs. Type II binding modes [2].

Physicochemical Properties Drug-likeness Lipophilicity

Class-Level Kinase Inhibition Potential: Evidence from 6-Methylpyridazine-Pyrrolidine Scaffolds

While the exact compound has no reported IC₅₀ values, closely related 6-methylpyridazine-pyrrolidine conjugates have demonstrated kinase inhibitory activity. A 6-methylpyridazin-3-yloxy-pyrrolidine-1-carbonyl-pyrrolidin-2-one derivative (CAS 2034482-50-1) exhibited c-KIT kinase inhibition with an IC₅₀ of approximately 99 nM . A related 6-methylpyridazin-3-yl-pyrrolidine-thiadiazole scaffold (BDBM416712) inhibited glutaminase GLS1 with an IC₅₀ of 1.60 μM [1]. Pyridazine-pyrrolidine-thiophene-sulfonamide hybrids have been described as kinase inhibitor scaffolds in multiple patent filings (e.g., US 8,551,995, WO 2010/030785) [2]. These data suggest, but do not prove, that the target compound may engage similar targets, with the thiophen-2-yl methanone vector offering a distinct exit vector for further optimization.

Kinase Inhibition Cancer c-KIT GLS1

Linker Architecture Differentiation: Ether-Linked Pyrrolidine vs. Piperidine and Aminopyrrolidine Scaffolds

The target compound features a 3-oxy-pyrrolidine linker between the pyridazine and the thiophene carbonyl. This contrasts with analogs employing a piperidine-4-oxy linker (e.g., (4-(pyridazin-3-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone, CAS not located) or a pyrrolidine directly N-linked to pyridazine (e.g., 3-methyl-6-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine) [1]. The 5-membered pyrrolidine ring restricts conformational flexibility more than the 6-membered piperidine, potentially enhancing binding entropy upon target engagement [2]. Additionally, the ether oxygen introduces a polar interaction point not present in direct N-linked analogs. No experimental binding data comparing these linker variations are available for this specific compound series.

Scaffold Hopping Linker Chemistry Conformational Analysis

Synthetic Accessibility and Purity Benchmarking for Procurement Decisions

The compound is commercially available from multiple vendors at ≥95% purity, with a molecular weight of 289.35 g/mol and no reported chirality (achiral at the specified stereocenter, though the pyrrolidine 3-position is a potential stereogenic center) . The synthesis is accessible via Mitsunobu coupling of 6-methylpyridazin-3-ol with N-Boc-pyrrolidin-3-ol (reported yields 68–72% for the dimethylamino analog; US9415037B2) followed by Boc deprotection and acylation with thiophene-2-carbonyl chloride . This modular route allows for independent variation of the three structural vectors, offering a clear advantage over more complex fused-ring analogs that require linear syntheses with lower overall yields.

Synthetic Chemistry Quality Control HTS Library Procurement

Evidence-Based Application Scenarios for (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone Procurement


Kinase-Focused Fragment-Based or Hit-Expansion Library Design

Given the demonstrated c-KIT IC₅₀ of ~99 nM for a closely related 6-methylpyridazine-pyrrolidine scaffold [1], this compound is a compelling starting point for kinase hit expansion. Its three modular vectors (thiophene acyl, pyrrolidine linker, 6-methylpyridazine) enable systematic SAR exploration, while its MW of 289.35 keeps it within lead-like property space. Procurement of this specific compound, rather than an analog, is justified by the unique thiophen-2-yl vector geometry that may access kinase back-pocket interactions not explored by existing analogs. [1]

Physicochemical Tool Compound for Permeability and Selectivity Profiling

The compound's moderate MW (289.35), limited H-bond donor count (0), and balanced heterocyclic composition make it suitable as a tool to benchmark passive permeability and off-target liability against higher-MW analogs (e.g., the dimethylamino derivative at MW 318.4). Its ether-linked pyrrolidine introduces a polar interaction without the metabolic liability of a free amine, positioning it as a reference compound for ADME-PK profiling of pyridazine-containing libraries. [2]

Viral Sensitization Research Exploiting the Pyridazine Scaffold

Patent US 12,195,451 (Ottawa Hospital Research Institute) discloses pyridazine-containing compounds that enhance oncolytic virus spread and antigen expression [3]. Although the exact compound is not explicitly claimed, its structural homology to the patent's Formula III compounds suggests potential utility as a probe in viral sensitization assays. Procuring this compound enables investigation of whether the thiophen-2-yl methanone modification modulates viral sensitization potency relative to the pyridazinone core exemplified in the patent. [3]

Synthetic Methodology Development and Scale-Up Feasibility Studies

The modular synthetic route (Mitsunobu coupling, deprotection, acylation) is well-precedented for analogous pyrrolidine-pyridazine hybrids (US 9,415,037 B2) [4]. This compound serves as an ideal substrate for optimizing reaction conditions (e.g., solvent, base, temperature) for scale-up, because each step produces intermediates that can be independently characterized. Its availability at ≥95% purity from commercial sources enables immediate use as an analytical reference standard for process development. [4]

Quote Request

Request a Quote for (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.